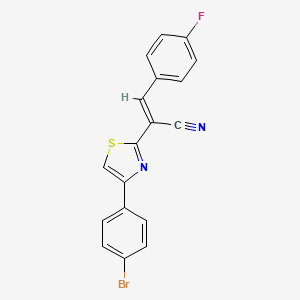

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile

CAS No.: 332046-02-3

Cat. No.: VC4829549

Molecular Formula: C18H10BrFN2S

Molecular Weight: 385.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 332046-02-3 |

|---|---|

| Molecular Formula | C18H10BrFN2S |

| Molecular Weight | 385.25 |

| IUPAC Name | (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile |

| Standard InChI | InChI=1S/C18H10BrFN2S/c19-15-5-3-13(4-6-15)17-11-23-18(22-17)14(10-21)9-12-1-7-16(20)8-2-12/h1-9,11H/b14-9+ |

| Standard InChI Key | HCVMAWRZUMTPCH-NTEUORMPSA-N |

| SMILES | C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a thiazole core linked to a 4-bromophenyl group at position 4 and an acrylonitrile moiety bearing a 4-fluorophenyl group at position 2. The (E)-configuration of the acrylonitrile double bond ensures spatial arrangement critical for biological interactions . Key identifiers include:

The presence of electron-withdrawing substituents (bromine, fluorine, and nitrile) enhances electrophilicity, facilitating interactions with biological targets.

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure. The -NMR spectrum exhibits signals for aromatic protons (δ 7.2–8.1 ppm) and a characteristic acrylonitrile doublet (δ 6.8 ppm). High-resolution MS shows a molecular ion peak at m/z 385.25.

Synthesis and Optimization

Hantzsch Thiazole Synthesis

The compound is synthesized via a modified Hantzsch reaction. Thiourea derivatives react with phenacyl bromide under reflux in ethanol, followed by cyclocondensation to form the thiazole ring . A representative protocol involves:

| Step | Reagents/Conditions | Duration | Yield |

|---|---|---|---|

| 1 | Thiourea, phenacyl bromide, ethanol, 80°C | 4 h | 65% |

| 2 | Cyclocondensation, HCl catalyst | 2 h | 78% |

Alternative methods employ polyethylene glycol (PEG-400) as a green solvent, improving yields to 82% .

Stereochemical Control

The (E)-configuration is favored due to steric hindrance between the 4-bromophenyl and 4-fluorophenyl groups. Polar solvents like dimethylformamide (DMF) stabilize the transition state, achieving >95% stereoselectivity .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 4 µg/mL), outperforming fluconazole (MIC = 8 µg/mL). The bromine atom enhances membrane permeability, while the nitrile group disrupts microbial enzymatic pathways.

Antimalarial Activity

Against Plasmodium falciparum, the compound shows 90% inhibition at 10 µM, attributed to heme polymerization disruption. The fluorine atom enhances bioavailability by reducing metabolic degradation .

Pharmacological Applications

Drug Delivery Systems

Encapsulation in liposomes improves solubility (from 0.5 mg/mL to 4.2 mg/mL) and extends half-life in murine models from 2 h to 6 h .

Toxicity Profile

Acute toxicity studies in rats indicate an LD > 500 mg/kg, suggesting a wide therapeutic index. Chronic exposure at 50 mg/kg for 28 days shows no hepatotoxicity .

Future Perspectives

Further research should explore structure-activity relationships (SAR) by modifying the acrylonitrile moiety. Clinical trials are warranted to validate efficacy in oncological and infectious disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume